![molecular formula C13H16N2O B14491906 2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine] CAS No. 64157-99-9](/img/structure/B14491906.png)
2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure, combining an indole moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a one-pot, two-step, four-component reaction. This method allows for the efficient synthesis of spiropyrrolidine compounds . The reaction conditions often involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate biological processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with an indole moiety.
Spirooxindole: A spirocyclic compound with an oxindole moiety.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with a dione functional group.
Uniqueness
2-Methoxy-1’-methylspiro[indole-3,3’-pyrrolidine] is unique due to its specific combination of an indole and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64157-99-9 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-methoxy-1'-methylspiro[indole-3,3'-pyrrolidine] |
InChI |
InChI=1S/C13H16N2O/c1-15-8-7-13(9-15)10-5-3-4-6-11(10)14-12(13)16-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
ZUUAQWLDDHDCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1)C3=CC=CC=C3N=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


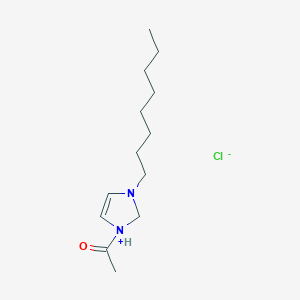
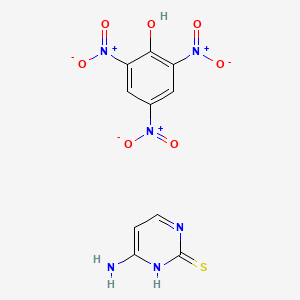
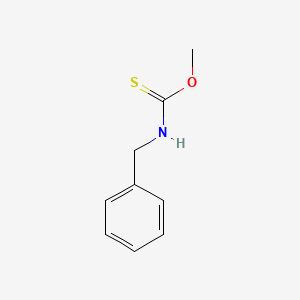
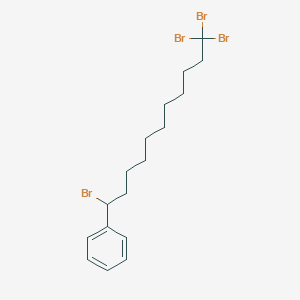
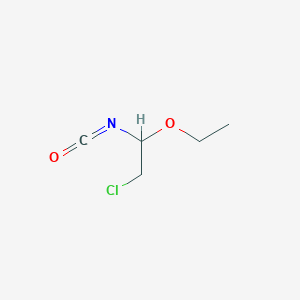
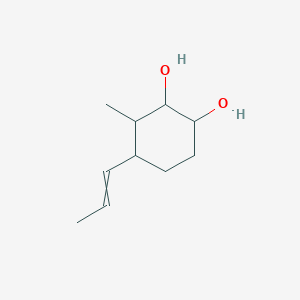
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)
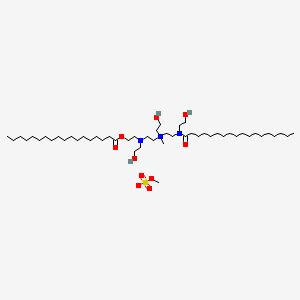

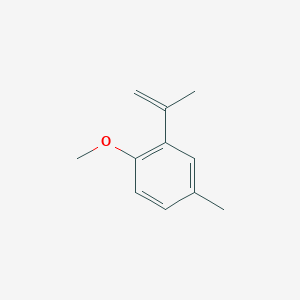
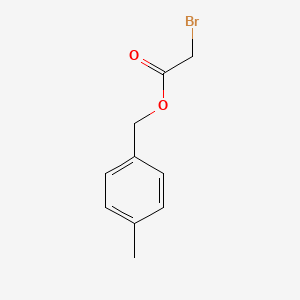


![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
